molecular formula C22H17ClN2OS B2546673 N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291855-65-6

N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2546673
CAS No.: 1291855-65-6
M. Wt: 392.9
InChI Key: RVHATJVDSOQHRW-UHFFFAOYSA-N
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Description

Introduction to N-Benzyl-4-(4-Chlorophenyl)-3-(1H-Pyrrol-1-yl)Thiophene-2-Carboxamide

Chemical Identity and IUPAC Nomenclature

The compound is defined by its systematic IUPAC name: This compound . Key identifiers include:

Property Value Source Citation
CAS Registry Number 1291855-65-6
Molecular Formula C22H17ClN2OS
Molecular Weight 392.90 g/mol
SMILES Notation O=C(C1=C(N2C=CC=C2)C(C3=CC=C(Cl)C=C3)=CS1)NCC4=CC=CC=C4

The carboxamide group at position 2 of the thiophene ring is substituted with a benzylamine moiety, while positions 3 and 4 are occupied by pyrrole and 4-chlorophenyl groups, respectively. This arrangement confers unique electronic and steric properties, as the pyrrole’s electron-rich nitrogen and thiophene’s sulfur atom participate in π-conjugation.

Historical Development in Heterocyclic Chemistry

The synthesis of thiophene-pyrrole hybrids emerged from advancements in heterocyclic chemistry during the late 20th century. Early work on pyrrole (isolated from bone pyrolysis in the 1850s) and thiophene (discovered as a benzene contaminant in 1883) laid the groundwork for understanding their aromaticity and reactivity. By the 1990s, palladium-catalyzed cross-coupling reactions enabled the fusion of heterocycles, leading to compounds like S,N-heteroheptacenes with tunable thiophene-pyrrole ratios.

This compound represents a modern iteration of these efforts, leveraging Buchwald-Hartwig amination and Suzuki-Miyaura coupling to integrate substituents systematically. Its design reflects the broader trend of optimizing hybrid heterocycles for electronic applications and bioactive potential.

Structural Classification Within Thiophene-Pyrrole Hybrid Systems

The compound belongs to the thiophene-pyrrole hybrid family, characterized by:

Core Structural Features
Component Role in Hybrid System Electronic Contribution
Thiophene Ring Aromatic backbone Sulfur’s lone pairs enhance π-conjugation
Pyrrole Substituent Electron-donating group Nitrogen lone pairs participate in resonance
4-Chlorophenyl Group Electron-withdrawing substituent Induces polarization in the thiophene ring
Benzyl Carboxamide Steric and electronic modifier Modifies solubility and binding affinity
Resonance and Aromaticity

The thiophene-pyrrole system exhibits aromaticity through delocalized 6π-electron systems (Figure 1). Key resonance structures include:

  • Thiophene’s sulfur contributing lone electrons to the π-system.
  • Pyrrole’s nitrogen stabilizing charge via resonance.

$$ \text{Resonance Hybrid} = \text{Thiophene} \leftrightarrow \text{Pyrrole} \leftrightarrow \text{Chlorophenyl} $$

This conjugation reduces reactivity toward electrophilic substitution compared to non-aromatic analogs.

Comparative Analysis with Related Hybrids
Hybrid Type Key Differences Relevance
Thiophene-Furan Oxygen vs. sulfur heteroatom Lower aromatic stability in furan
Pyrrole-Pyridine Basic vs. non-basic nitrogen Altered reactivity in pyridine
Thiophene-Benzothiophene Fused vs. single-ring systems Enhanced planar conjugation in benzothiophene

Properties

IUPAC Name

N-benzyl-4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c23-18-10-8-17(9-11-18)19-15-27-21(20(19)25-12-4-5-13-25)22(26)24-14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHATJVDSOQHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the realms of cancer treatment and anti-inflammatory applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H17ClN4OC_{21}H_{17}ClN_{4}O, with a molecular weight of approximately 376.839 g/mol. The compound features a thiophene ring, a pyrrole moiety, and a benzyl group, with the chlorophenyl substituent enhancing its biological activity potential due to its electron-withdrawing properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer and inflammation.
  • Receptor Binding : It has shown potential in binding to cannabinoid receptors, which are involved in various physiological processes including pain modulation and immune response.
  • Gene Expression Modulation : The compound may influence the expression of genes associated with cell growth and apoptosis, further implicating its role in cancer therapy.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that structurally related compounds can induce apoptosis in cancer cell lines:

Compound NameIC50 (µM)Mechanism
Similar Thiophene Derivative26 µMInduces apoptosis via mitochondrial pathway
Pyrrole-Based Compound49.85 µMInhibits cell proliferation in A549 lung cancer cells

These findings suggest that this compound may similarly affect cancer cell viability .

Anti-inflammatory Effects

The compound's structural components indicate potential anti-inflammatory activity. Compounds with similar thiophene and pyrrole structures have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines:

StudyCompoundEffect
Xia et al. (2022)1-Arylmethyl-Pyrazole DerivativeSignificant reduction in TNF-alpha levels
Fan et al. (2022)Pyrrole-Thiazole HybridDecreased IL-6 secretion in macrophages

These results highlight the therapeutic potential of this compound in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Neuropharmacology : A study on a pyrrole derivative demonstrated significant binding affinity to serine/threonine-protein kinases involved in neuronal signaling pathways, suggesting that N-benzyl derivatives could be explored for neuroprotective effects.
  • Antimicrobial Activity : Research on pyrrole benzamide derivatives showed potent antibacterial effects against Staphylococcus aureus, with MIC values demonstrating effectiveness comparable to established antibiotics .

Scientific Research Applications

Chemical Profile

  • Chemical Formula : C21H17ClN4O
  • Molecular Weight : 376.839 g/mol
  • IUPAC Name : N-benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide
  • CAS Number : Not available

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Several studies have focused on the anticancer properties of N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For example, a study utilizing the Sulforhodamine B assay demonstrated that this compound effectively reduces cell viability in estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymatic pathways. In vitro studies have indicated that it exhibits significant activity against common pathogens, making it a candidate for further development as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineAssay MethodResult
AnticancerMCF7 (breast cancer)Sulforhodamine B assaySignificant reduction in viability
AntimicrobialE. coli, S. aureusZone of inhibition methodEffective against multiple strains

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to MCF7 cells at varying concentrations. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Screening

A series of derivatives based on this compound were synthesized and tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the chemical structure could enhance antimicrobial potency, suggesting avenues for developing more effective antibiotics.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.

  • Acidic hydrolysis : Prolonged reflux with HCl (6M) generates 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid[^1^][^4^].

  • Basic hydrolysis : NaOH (2M) at 80°C produces sodium carboxylate intermediates[^7^].

ConditionReagentProductYieldSource
Acidic (HCl)HCl (6M), refluxThiophene-2-carboxylic acid derivative75–85%
Basic (NaOH)NaOH (2M), 80°CSodium carboxylate intermediate60–70%

N-Benzyl Deprotection

The benzyl group is removed via catalytic hydrogenation or acidic cleavage:

  • Hydrogenolysis : Palladium on carbon (Pd/C) under H₂ atmosphere cleaves the C–N bond, yielding 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide[^3^][^6^].

  • Acid treatment : HCl in dioxane (1:1) at 100°C achieves partial deprotection[^8^].

Key Observations :

  • Pd/C with ammonium formate as a hydrogen donor enhances selectivity[^3^].

  • Over-reduction of the pyrrole ring is avoided by limiting reaction time to ≤2 hours[^6^].

Electrophilic Aromatic Substitution

The electron-rich pyrrole and thiophene rings participate in electrophilic reactions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the α-position of pyrrole[^2^][^7^].

  • Halogenation : N-bromosuccinimide (NBS) in DMF brominates the thiophene ring[^4^].

Regioselectivity :

  • Pyrrole reacts preferentially at the α-position due to higher electron density[^7^].

  • Thiophene undergoes substitution at the 5-position when the 4-position is occupied by chlorophenyl[^2^].

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-catalyzed coupling:

  • Suzuki–Miyaura : Reaction with arylboronic acids replaces chlorine with aryl groups[^3^][^5^].

  • Buchwald–Hartwig : Amination with primary/secondary amines yields N-aryl derivatives[^3^].

Optimized Conditions :

Reaction TypeCatalyst SystemBaseSolventYieldSource
SuzukiPd(PPh₃)₄/K₃PO₄K₃PO₄DMF/H₂O82%
BuchwaldPd₂(dba)₃/XPhosCs₂CO₃Toluene68%

Reduction and Oxidation

  • Reduction : LiAlH₄ reduces the amide to a secondary amine, forming N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-ylmethanamine[^7^].

  • Oxidation : H₂O₂/SeO₂ oxidizes the thiophene ring to a sulfone derivative[^1^].

Challenges :

  • Over-oxidation of the pyrrole ring occurs at elevated temperatures (>60°C)[^1^].

  • LiAlH₄ may reduce chlorophenyl substituents if stoichiometry is uncontrolled[^7^].

Functionalization via Cyclization

Under acidic conditions, the compound undergoes cyclization to form fused heterocycles:

  • Thermal cyclization : Heating in PPA (polyphosphoric acid) yields pyrrolo[2,3-b]thiophene derivatives[^4^][^9^].

Mechanistic Insight :

  • Intramolecular nucleophilic attack by the pyrrole nitrogen on the adjacent carbonyl group initiates ring closure[^9^].

Solvent and Temperature Effects

Reaction outcomes are highly dependent on conditions:

  • Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions[^3^][^7^].

  • Non-polar solvents (toluene, THF) improve yields in cross-coupling reactions[^3^].

Stability and Degradation Pathways

  • Photodegradation : UV light (254 nm) induces cleavage of the chlorophenyl–thiophene bond[^4^].

  • Hydrolytic instability : Prolonged exposure to moisture degrades the amide bond at pH < 3 or pH > 10[^1^][^8^].

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

  • The 4-chlorophenyl group is critical for cytotoxicity, as seen in compounds C1 (chalcone) and the target molecule . Replacing it with phenyl (e.g., F423-0015) may reduce potency due to decreased hydrophobicity and electron-withdrawing effects .
  • Carboxamide vs. Carboxylic Acid : The target compound’s benzyl carboxamide group likely enhances metabolic stability compared to carboxylic acid derivatives like Compound 15, which may suffer from rapid clearance .

Role of the Pyrrole Moiety: The simple 1H-pyrrol-1-yl group in the target compound lacks the amino or cyano substituents seen in highly active analogs (e.g., Compound 15). This suggests that pyrrole functionalization (e.g., electron-donating groups) can amplify anticancer effects through improved target binding .

Halogen Substitution Patterns

Halogen positioning significantly influences bioactivity:

  • 4-Chlorophenyl vs. 3-Bromophenyl : highlights that 4-chlorophenyl derivatives (C1, C2) generally exhibit stronger cytotoxic effects than 3-bromophenyl analogs (C3, C4), likely due to optimized steric and electronic interactions with targets .
  • Fluorinated Derivatives : describes a fluorinated thiophene-carboxylate ester with a chromen-4-one scaffold. Fluorine’s electronegativity and small atomic radius may enhance bioavailability compared to chlorine, though this depends on the target’s electrostatic environment .

Heterocyclic Hybrids

Hybridization with other heterocycles markedly enhances activity:

  • Pyrrolo-Triazolo-Pyrimidine Hybrids (Compound 19b) : These hybrids demonstrate superior anticancer activity, likely due to dual inhibition of kinase and DNA repair pathways . The target compound’s simpler pyrrole-thiophene framework may lack this polypharmacological advantage.

Q & A

Q. What synthetic routes are commonly employed for N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how are intermediates characterized?

The compound is synthesized via multi-step condensation reactions. For example, thiophene-2-carboxamide derivatives are often prepared by reacting substituted aldehydes with amines under reflux in anhydrous solvents (e.g., CH₂Cl₂ or THF). Key intermediates, such as 4-(4-chlorophenyl)thiophene precursors, are purified via column chromatography or recrystallization. Characterization includes melting point analysis, FTIR (to confirm carbonyl and amide groups), and NMR (¹H/¹³C) spectroscopy to verify regiochemistry and substituent positions .

Q. Which spectroscopic and crystallographic methods validate the structural integrity of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl CH₂, pyrrole NH) and confirms aromatic substitution patterns.
  • X-ray crystallography : Resolves bond lengths, angles, and molecular packing. Software like SHELXL refines crystallographic data to validate the 3D structure .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

Standardized enzyme inhibition assays (e.g., kinase or protease inhibition) using purified targets are recommended. For cytotoxicity, use cell viability assays (MTT or resazurin) in cancer cell lines. Dose-response curves (IC₅₀ values) and selectivity indices against non-target cells should be calculated .

Advanced Research Questions

Q. How can computational chemistry optimize the compound's pharmacokinetic properties?

  • Density Functional Theory (DFT) : Predicts electronic properties (HOMO-LUMO gaps) and nonlinear optical behavior by analyzing charge distribution and hyperpolarizability .
  • Molecular docking : Screens binding affinities to target proteins (e.g., kinases) using software like AutoDock. Focus on substituent effects—e.g., the 4-chlorophenyl group’s hydrophobic interactions .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic stability to guide structural modifications .

Q. How do structural variations (e.g., pyrrole vs. pyrazole substituents) impact biological activity?

  • SAR studies : Synthesize analogs with substituted pyrroles (e.g., electron-withdrawing groups) and compare IC₅₀ values. For example, replacing 1H-pyrrol-1-yl with 1H-pyrazol-1-yl may alter hydrogen bonding with target residues .
  • Crystallographic analysis : Compare binding modes of analogs co-crystallized with target proteins to identify critical interactions .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .
  • Cohort studies : Test the compound in diverse biological models (e.g., primary vs. immortalized cells) to assess context-dependent activity .

Methodological Considerations

Q. How are crystallization conditions optimized for X-ray diffraction studies?

  • Solvent screening : Use vapor diffusion with PEG-based precipitants. For hydrophobic compounds, mix DMSO with aqueous buffers.
  • Cryoprotection : Add glycerol or ethylene glycol to prevent ice formation during data collection.
  • Data refinement : SHELXL resolves twinning or disorder issues common in flexible molecules (e.g., benzyl groups) .

Q. What analytical techniques quantify purity and stability in long-term storage?

  • HPLC-DAD : Monitor degradation under accelerated stability conditions (40°C/75% RH).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds.
  • NMR stability studies : Track chemical shifts in DMSO-d₆ over time to detect hydrolysis or oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.